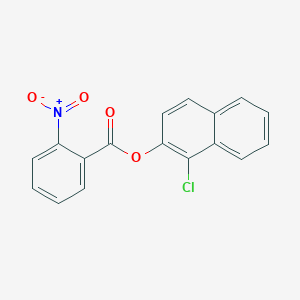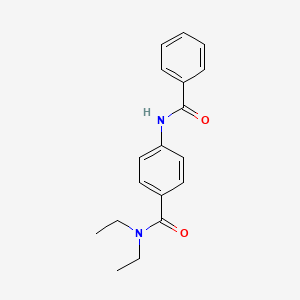![molecular formula C18H15ClN4S B5723898 5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H15ClN4S and its molecular weight is 354.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0705954 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of protein targets. For instance, similar compounds have been found to inhibit CDK2, a key component in intracellular signaling pathways regulating growth and survival .
Mode of Action
This could result in changes to cellular processes controlled by the target protein .
Biochemical Pathways
Without specific knowledge of the compound’s target, it’s challenging to predict the exact biochemical pathways it affects. If we consider cdk2 as a potential target, the compound could influence cell cycle progression and apoptosis .
Pharmacokinetics
The lipophilicity of similar compounds suggests that they can easily diffuse into cells . This property could impact the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If it acts as a CDK2 inhibitor, it could potentially inhibit tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s lipophilicity could affect its distribution within different cellular environments .
Biochemische Analyse
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . For instance, pyrazolines and their derivatives have been found to have confirmed biological as well as pharmacological activities .
Cellular Effects
The cellular effects of 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole are not fully known. Similar compounds have been found to have significant effects on cells. For example, they have been found to produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways . These compounds increase dramatically under cellular damage .
Molecular Mechanism
Similar compounds have been found to provide ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole in laboratory settings are not fully known. Similar compounds have been found to have significant effects over time. For example, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Dosage Effects in Animal Models
The dosage effects of 1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole in animal models are not fully known. Similar compounds have been found to have significant effects at different dosages. For example, representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes or cofactors .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S/c1-10-8-11(2)23(22-10)17-16-15(13-4-6-14(19)7-5-13)12(3)24-18(16)21-9-20-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWBSHCBWPOWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=C(SC3=NC=N2)C)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)

![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)



![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)


![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)
